Methyl 3-(hydroxymethyl)-5-nitrobenzoate
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor1.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions2.Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used3.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the products of these reactions4.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity6.Scientific Research Applications
Crystal Structures and Anticonvulsant Activities
Studies on Zn(II) and Co(II) complexes involving 3-nitro-4-hydroxybenzoic acid and related compounds, including those similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, have been conducted to determine their anticonvulsant activities. These studies have provided insights into the unique bonding features and physical properties of these compounds, which can account for their anticonvulsant activities (D'angelo et al., 2008).
Corrosion Inhibition
Research into the development of novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, such as those structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has shown significant potential in the field of corrosion inhibition. These compounds have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid environments, showcasing their ability to form protective layers on metal surfaces and prevent surface damage (Rbaa et al., 2019).
Ligand-Receptor Interactions
Fluorescence correlation spectroscopy (FCS) has been utilized to investigate ligand-receptor interactions, with studies involving fluorescently labeled ligands showing that the photophysical and chemical properties of the labels have a direct influence on measurement quality and ligand-receptor interactions. This research could be relevant to understanding how compounds like Methyl 3-(hydroxymethyl)-5-nitrobenzoate interact at a molecular level (Wohland et al., 1999).
Solubility and Physicochemical Properties
The solubility of compounds structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate in various organic solvents has been studied using spectroscopic methods. These studies are essential for predicting the solubility of similar compounds in additional organic solvents, which is crucial for their application in various fields (Hart et al., 2017).
Magnetic Properties and Biological Activity
Research on Schiff base ligands containing azo groups, similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has revealed their magnetic properties and biological activities. Such studies contribute to the understanding of how these compounds can be applied in medical and material sciences (Ahmadi & Amani, 2012).
Safety And Hazards
Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is often found in the compound’s Material Safety Data Sheet7.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis of the compound could be improved8.
Please note that the specific details for each of these categories would depend on the specific compound . For “Methyl 3-(hydroxymethyl)-5-nitrobenzoate”, more specific information would likely require specialized literature or databases. If you have access to these resources, they may be able to provide more detailed information.
properties
IUPAC Name |
methyl 3-(hydroxymethyl)-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMLFVLQJJIINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443738 | |
Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)-5-nitrobenzoate | |
CAS RN |
53732-08-4 | |
Record name | METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.